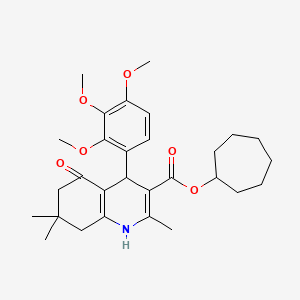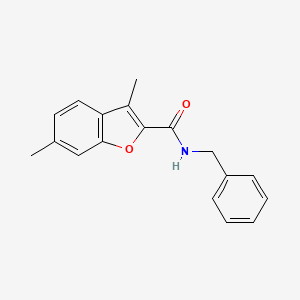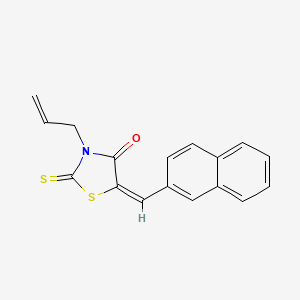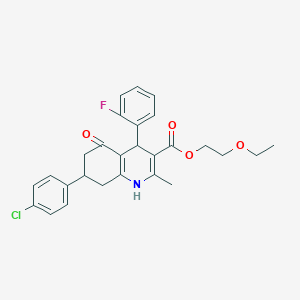
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICBH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mechanism of Action
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide's mechanism of action involves the inhibition of enzymes, such as tyrosinase and urease, which are involved in the growth and proliferation of cancer cells and bacteria. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide also chelates metal ions, which can lead to the formation of reactive oxygen species and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the chelation of metal ions. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit enzymes and chelate metal ions, and its potential use as a fluorescent probe. However, there are also limitations to using N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, including its potential toxicity and the need for further studies to understand its long-term effects.
Future Directions
For the study of N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide include its potential use as a therapeutic agent and fluorescent probe, as well as the development of new synthesis methods.
Synthesis Methods
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between cyclopentanecarbohydrazide and 4-isopropylbenzaldehyde. Solvent-free synthesis involves the use of a ball-milling technique to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide without using any solvent. Green synthesis involves the use of natural sources, such as plant extracts, to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide. These methods have been optimized to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide in high yield and purity.
Scientific Research Applications
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against herpes simplex virus type 1. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been studied for its potential use as a fluorescent probe for metal ions, such as copper and iron.
properties
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)14-9-7-13(8-10-14)11-17-18-16(19)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUDZVIZSQVIQJ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopentanecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)



![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
